

Comprehensive Application Notes and Protocols: VX-166 in Alcoholic Steatohepatitis (ASH) Research

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Compound Focus: VX-166

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Introduction and Molecular Characteristics

VX-166 represents a novel **potent small molecule caspase inhibitor** with demonstrated efficacy in preclinical models of liver inflammation and injury. As a **broad-spectrum pan-caspase inhibitor**, **VX-166** targets key programmed cell death pathways implicated in the progression of alcoholic steatohepatitis (ASH) and other inflammatory liver conditions. The compound's molecular characteristics include a molecular weight of 531.41 and the chemical formula $C_{22}H_{21}F_4N_3O_8$, with CAS registry number 800408-39-3 [1]. **VX-166** has shown an **advantageous pharmacokinetic and toxicity profile** in preclinical studies, suggesting potential suitability for human therapeutic applications [2].

The **pathogenesis of ASH** involves complex interactions between hepatocyte injury, innate immune activation, and inflammatory signaling cascades. Central to this process is the activation of **caspase-mediated apoptosis** in hepatocytes, which drives both liver damage and secondary inflammatory responses. In ASH, chronic plus binge ethanol exposure triggers **lymphocyte apoptosis** that contributes significantly to disease progression toward organ failure [2]. **VX-166's** mechanism of action addresses this fundamental pathophysiology by inhibiting caspase activity, thereby reducing hepatocyte apoptosis and subsequent inflammatory amplification.

Table 1: Key Characteristics of VX-166

Property	Description
Molecular Weight	531.41 g/mol
Chemical Formula	C ₂₂ H ₂₁ F ₄ N ₃ O ₈
CAS Number	800408-39-3
Mechanism of Action	Pan-caspase inhibitor
Primary Research Applications	ASH, NASH, NAFLD, liver fibrosis, sepsis
Storage Conditions	Room temperature (continental US)

Therapeutic Rationale: Caspase Inhibition in ASH

ASH Pathogenesis and Caspase Activation

Alcoholic steatohepatitis represents an **advanced inflammatory stage** of alcohol-related liver disease characterized by hepatocyte ballooning, immune cell infiltration, and progressive liver injury. The **inflammatory milieu** in ASH develops through a complex interplay of multiple cell types and signaling pathways [3]. Chronic heavy alcohol consumption disrupts **gut barrier integrity**, leading to increased translocation of pathogen-associated molecular patterns (PAMPs) such as endotoxin/LPS into the portal circulation [3] [4]. These PAMPs activate toll-like receptors (TLRs) on hepatic immune cells, particularly **Kupffer cells** (liver-resident macrophages), promoting the production of pro-inflammatory cytokines including **TNF- α , IL-1 β , and IL-6** [3].

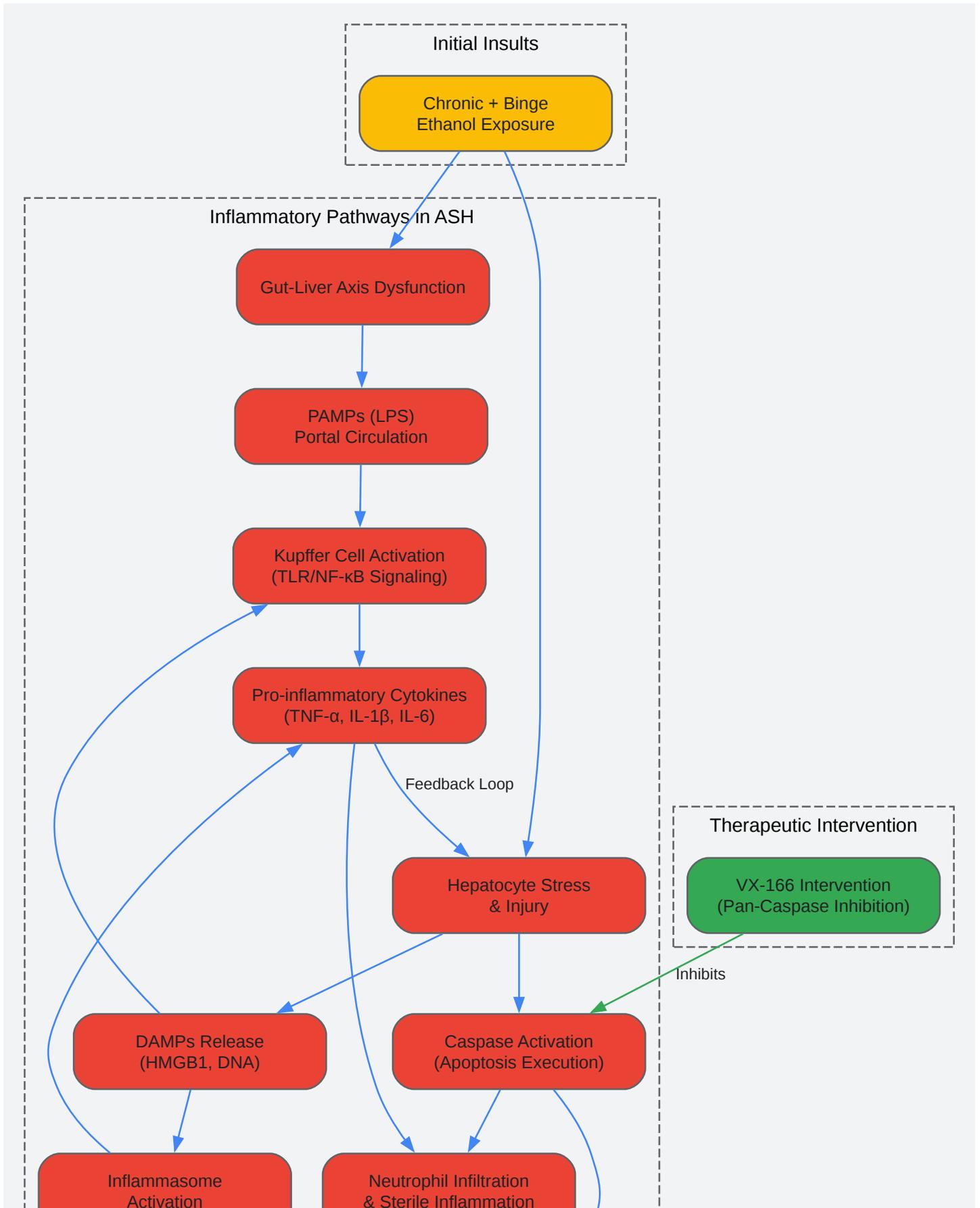
Concurrently, alcohol metabolism generates **reactive oxygen species** and toxic metabolites that induce **hepatocellular stress and death**, releasing damage-associated molecular patterns (DAMPs) such as HMGB1, DNA fragments, and ATP [3] [4]. Both PAMPs and DAMPs contribute to **inflammasome activation** in the liver, leading to caspase-1-mediated processing and secretion of mature IL-1 β and IL-18, which further amplify the inflammatory response [5]. This inflammatory environment promotes the recruitment of **neutrophils and monocytes** from the circulation, a hallmark feature of ASH that correlates with disease severity [3] [6].

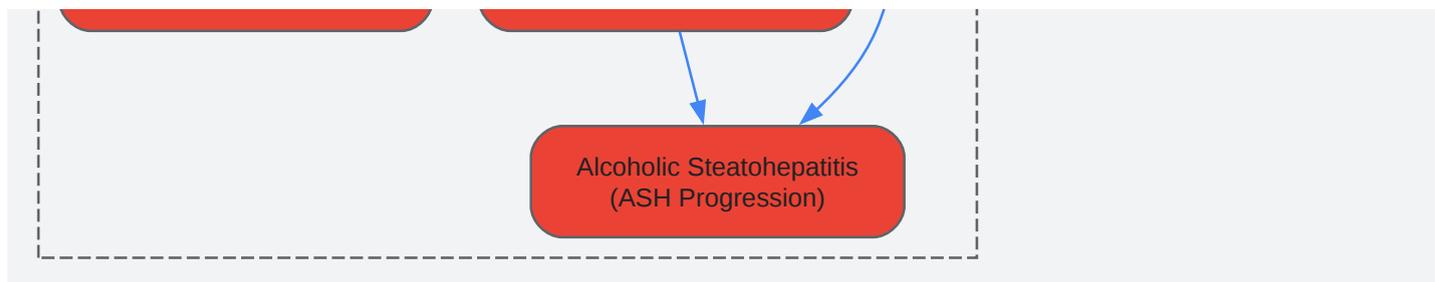
Caspase-Dependent Apoptosis in ASH

A cardinal feature of ASH pathogenesis is the **accelerated apoptosis of hepatocytes** mediated by executioner caspases. Stressed hepatocytes express **death receptors** on their surface, making them susceptible to apoptosis through both intrinsic and extrinsic pathways [2]. This caspase-dependent apoptosis not only directly reduces functional hepatocyte mass but also perpetuates inflammation through several mechanisms:

- **Secondary necrosis** of apoptotic cells releases additional DAMPs that further activate immune cells
- **Engulfment of apoptotic bodies** by Kupffer cells and other phagocytes stimulates production of pro-fibrogenic mediators including TGF- β
- **Lymphocyte apoptosis** impairs adaptive immune function while promoting inflammatory polarization of macrophages

VX-166 intervenes in this pathogenic cycle through its **potent antiapoptotic activity**, directly targeting the caspase executioners of programmed cell death [2]. By reducing hepatocyte apoptosis, **VX-166** attenuates both the initial liver injury and the subsequent inflammatory amplification, positioning it as a promising therapeutic approach for ASH.





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*Figure 1: Mechanism of **VX-166** Action in ASH Pathogenesis. This diagram illustrates the key pathogenic pathways in alcoholic steatohepatitis and the point of intervention for **VX-166**. Chronic plus binge ethanol exposure disrupts gut-liver axis integrity and promotes hepatocyte stress, activating inflammatory cascades that drive disease progression. **VX-166** targets caspase-dependent apoptosis execution to attenuate liver injury and inflammation.*

Research Applications and Efficacy Data

Efficacy in Preclinical Liver Disease Models

VX-166 has demonstrated **significant therapeutic potential** across multiple preclinical models of liver injury and inflammation. In investigations of sepsis-associated liver damage, which shares pathogenic mechanisms with ASH, **VX-166** exhibited **dose-dependent improvement in survival** and reduced markers of end-organ damage [2]. These findings establish the proof-of-concept for caspase inhibition as a viable strategy for inflammatory liver conditions and provide strong rationale for its application in ASH research.

In experimental models specifically relevant to alcoholic liver disease, caspase inhibition has shown **multifaceted protective effects**:

- **Reduction of hepatocyte apoptosis** as evidenced by decreased TUNEL-positive cells and caspase-3 activation
- **Attenuation of inflammatory infiltration** through modulation of chemokine signaling
- **Improvement in biochemical markers** of liver injury including serum ALT and AST levels
- **Preservation of metabolic function** and reduction of oxidative stress markers

The **translational relevance** of these findings is strengthened by studies demonstrating that **VX-166** retains efficacy even when administered after disease establishment, a critical feature for potential clinical application [2]. In sepsis models, **VX-166** fully retained efficacy when dosed 3 hours after insult, improving survival from 42% in controls to 92% in treated animals [2]. This post-insult therapeutic window suggests potential applicability for ASH patients who often present after significant liver injury has already occurred.

Impact on ASH-Related Pathophysiology

Research into the mechanisms underlying **VX-166**'s benefits in liver inflammation models has revealed effects on several ASH-relevant pathways:

- **Modulation of immune cell recruitment:** **VX-166** reduces thymic atrophy and lymphocyte apoptosis, indicating systemic immunomodulatory effects [2]
- **Enhancement of bacterial clearance:** In septic models, **VX-166** treatment significantly reduced plasma endotoxin levels, suggesting improved capacity to clear gut-derived bacteria [2]
- **Restoration of immune homeostasis:** By preventing excessive lymphocyte apoptosis, **VX-166** may help maintain adaptive immune competence while reducing inflammation

Table 2: Summary of **VX-166** Efficacy in Preclinical Models

Model System	Intervention	Key Efficacy Findings	References
Murine Endotoxic Shock	VX-166 (0-30 mg/kg) at 0, 4, 8, 12h post-LPS	Dose-dependent survival improvement (0% to 75% survival at 30 mg/kg); P < 0.0001	[2]
Rat CLP Sepsis Model	VX-166 continuous infusion via osmotic pump	Survival improvement from 38% to 88%; P < 0.01	[2]
Rat CLP Sepsis Model (Delayed Dosing)	VX-166 3 hours post-insult	Survival improvement from 42% to 92%; P < 0.01	[2]
ASH Research Applications	Pan-caspase inhibition	Reduced hepatocyte apoptosis, inflammatory infiltration, and improved liver function	[2] [1]

Experimental Protocols

Chronic-Plus-Binge Ethanol Feeding Model (Gao-Binge Model)

The **chronic-plus-binge ethanol feeding model** represents a clinically relevant approach for studying ASH pathogenesis and therapeutic interventions [7] [6]. This model recapitulates key features of human ASH, including **significant steatosis, hepatic neutrophil infiltration, and liver injury** [7]. The protocol involves initial acclimation to control liquid diet followed by chronic ethanol feeding and subsequent binge ethanol challenge:

- **Day 1-5:** Acclimate mice to control liquid diet (Lieber-DeCarli formulation)
- **Day 6-15:** Administer ethanol liquid diet (5% ethanol, v/v) ad libitum
- **Day 16:** Following an 8-hour fast, administer single binge of ethanol (5 g/kg body weight) by oral gavage
- **Sacrifice:** 9 hours post-binge for tissue and blood collection [6]

Critical considerations for this model include mouse genetic background (C57BL/6 strains preferred), gender differences in susceptibility, and animal facility environment, all of which can significantly impact experimental outcomes [7]. Modifications including extended chronic feeding (up to 12 weeks) or multiple binge challenges can be implemented to achieve more severe liver injury phenotypes.

VX-166 Dosing and Administration

Based on published preclinical studies, the following dosing protocols are recommended for ASH research:

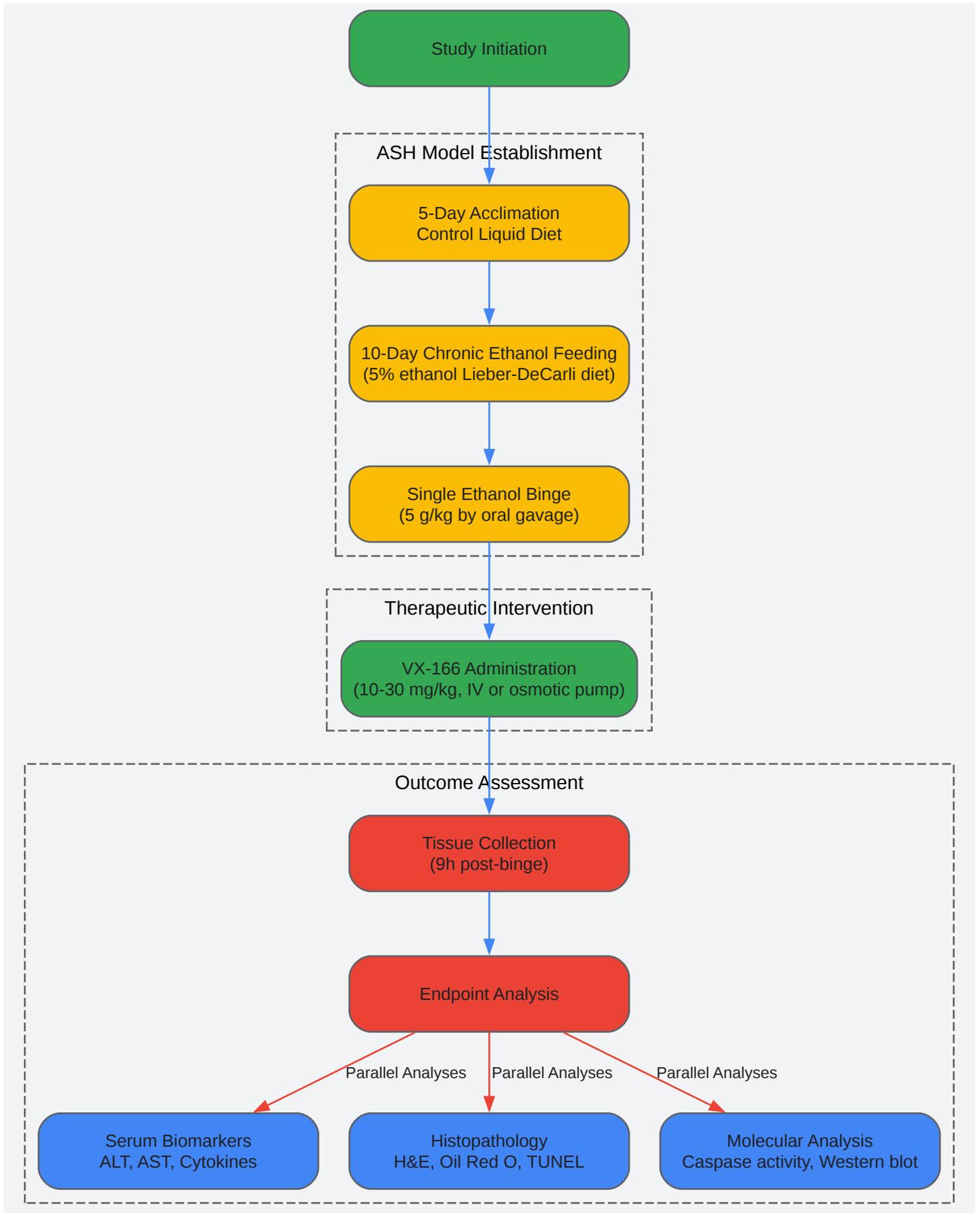
- **Dose range:** 10-30 mg/kg for in vivo studies [2]
- **Administration route:** Intravenous bolus or continuous infusion via osmotic pump [2]
- **Dosing schedule:** Multiple bolus doses (e.g., 0, 4, 8, and 12 hours post-insult) or continuous administration [2]
- **Vehicle considerations:** Appropriate formulation for optimal bioavailability

For **therapeutic window studies**, administration can be initiated after injury establishment (e.g., 3 hours post-insult) to model clinical scenarios [2].

Endpoint Analysis

Comprehensive assessment of **VX-166** efficacy in ASH models should include multiple endpoints:

- **Liver injury biomarkers:** Serum ALT, AST levels
- **Histopathological evaluation:** H&E staining for steatosis, inflammatory foci, and necrosis
- **Apoptosis quantification:** TUNEL assay, caspase-3/7 activity, cleaved caspase-3 immunohistochemistry
- **Inflammatory infiltration:** Immunostaining for neutrophils (Ly6G), macrophages (F4/80)
- **Cytokine profiling:** Multiplex assays for TNF- α , IL-1 β , IL-6, MCP-1
- **Hepatic triglyceride content:** Biochemical quantification or Oil Red O staining



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Figure 2: Experimental Workflow for Evaluating VX-166 in ASH. This diagram outlines the comprehensive protocol for assessing VX-166 efficacy in the chronic-plus-binge ethanol feeding model of ASH, including model establishment, therapeutic intervention, and multimodal endpoint analysis.

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